molecular formula C11H13Cl2NO2 B3183906 (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1049727-79-8

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Katalognummer: B3183906
CAS-Nummer: 1049727-79-8
Molekulargewicht: 262.13 g/mol
InChI-Schlüssel: OIMCKZOWSJOMID-BAUSSPIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4R)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a 4-chlorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position. Its molecular formula is C₁₁H₁₃Cl₂NO₂, and molecular weight is 262.14 g/mol . It is commonly used in pharmaceutical research, particularly as a building block for drug discovery, though specific safety data are currently unavailable .

Eigenschaften

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMCKZOWSJOMID-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and neuroprotective properties.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Rings

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₁H₁₂Cl₂NO₂·HCl
  • Molecular Weight : 297.60 g/mol
  • Key Differences : The 2,5-dichlorophenyl substituent introduces steric and electronic effects distinct from the 4-chlorophenyl group in the target compound. This positional isomer may exhibit altered receptor binding or solubility .
(±)-trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₁H₁₃Cl₂NO₂
  • Molecular Weight : 262.13 g/mol
  • Purity and synthesis yields vary, with commercial pricing listed at ¥195,000/g .

Analogues with Methoxy and Trifluoromethyl Substituents

(3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.71 g/mol
  • Key Differences : The methoxy group enhances lipophilicity compared to the chloro substituent, which may improve blood-brain barrier penetration. Purity exceeds 95% (HPLC) .
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
  • Molecular Formula : C₂₃H₂₆F₃N₃O₅
  • Molecular Weight : 482.47 g/mol
  • Key Differences : The trifluoromethyl and ureido groups introduce strong electron-withdrawing effects, altering reactivity. This compound achieved 63% crude yield and 99% LC purity .

Pyridine- and Heterocycle-Containing Analogues

(±)-(3R,4S)-1-Methyl-4-phenyl-3-{[3-(3-pyridyl)ureido]methyl}pyrrolidine-3-carboxylic Acid
  • Molecular Formula : C₁₉H₂₂N₄O₃
  • Molecular Weight : 355.41 g/mol
  • Key Differences : The pyridyl group enables hydrogen bonding and π-π interactions, enhancing binding to aromatic receptors. However, its 79% LC purity is lower than the target compound’s commercial grades .
trans-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₉H₁₉ClF₃NO₂
  • Molecular Weight : 399.81 g/mol
  • This compound is marketed as a high-purity building block for medicinal chemistry .

Comparative Physicochemical Data

Compound Name Substituent(s) Molecular Weight (g/mol) Yield (%) Purity (%) Key Features
(3S,4R)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid HCl 4-Cl-Ph 262.14 N/A >95% Stereospecific, high commercial demand
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid HCl 2,5-diCl-Ph 297.60 N/A N/A Discontinued for lab use
(±)-trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl 4-OMe-Ph 257.71 N/A >95% Enhanced lipophilicity
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-trifluoromethyl derivative 3,5-diOMe-Ph, CF₃ 482.47 63 99 High electron-withdrawing capacity

Biologische Aktivität

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by diverse research findings and data.

  • Molecular Formula : C₁₁H₁₃Cl₂NO₂
  • Molecular Weight : 262.13 g/mol
  • CAS Number : 1955561-72-4
  • Structure : The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group.

The biological activity of (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has been linked to several mechanisms:

  • GABA Uptake Inhibition : Research indicates that derivatives of pyrrolidine compounds can act as GABA uptake inhibitors, potentially enhancing the inhibitory neurotransmission in the central nervous system (CNS) .
  • Anticancer Activity : Some studies suggest that similar piperidine derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds with structural similarities have shown improved apoptosis induction in tumor models compared to standard chemotherapeutics like bleomycin .
  • Cholinesterase Inhibition : The compound may also exhibit activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer’s .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
GABA Uptake InhibitionEnhances inhibitory neurotransmission
AnticancerInduces apoptosis in cancer cells
Cholinesterase InhibitionPotential treatment for Alzheimer’s disease

Case Studies

  • Anticancer Studies : A study conducted on a series of piperidine derivatives demonstrated that compounds with a similar structure to (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid showed significant cytotoxicity against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .
  • Neuroprotective Effects : Another investigation into the cholinergic properties of pyrrolidine derivatives revealed that certain compounds could inhibit AChE effectively, suggesting potential applications in treating cognitive decline associated with Alzheimer's disease .

Q & A

Basic: How can the stereochemistry and structural features of (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride be confirmed experimentally?

Methodological Answer:

  • Stereochemical confirmation : Use X-ray crystallography to resolve the absolute configuration of the chiral centers (3S,4R). For intermediates, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can separate enantiomers using hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid .
  • Structural validation : Combine 1^1H/13^{13}C NMR to identify the pyrrolidine ring, chlorophenyl group, and carboxylic acid protons. For example, the chlorophenyl aromatic protons appear as doublets (δ 7.2–7.4 ppm), while the pyrrolidine protons show splitting patterns consistent with the 3S,4R configuration .
  • Salt form identification : IR spectroscopy detects the hydrochloride salt via N–H stretching (~2500 cm1^{-1}) and Cl^- counterion interactions .

Intermediate: What synthetic routes are optimal for preparing (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, and how can yields be improved?

Methodological Answer:

  • Key synthetic steps :
    • Chiral induction : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) to form the pyrrolidine ring with >90% enantiomeric excess (ee) .
    • Chlorophenyl incorporation : Suzuki-Miyaura coupling of a boronic ester intermediate with 4-chlorophenyl bromide under Pd(PPh3_3)4_4 catalysis in DMF/H2_2O (3:1) at 80°C .
    • Carboxylic acid formation : Hydrolyze the methyl ester precursor with 6M HCl at reflux, followed by precipitation as the hydrochloride salt .
  • Yield optimization :
    • Reduce side reactions by controlling temperature during cyclization (<60°C).
    • Use scavengers (e.g., polymer-bound triphenylphosphine) to remove residual Pd catalysts .

Advanced: How does the 4-chlorophenyl substituent influence receptor binding compared to fluorophenyl or naphthyl analogs?

Methodological Answer:

  • Comparative analysis :

    SubstituentLogPReceptor Affinity (IC50_{50}, nM)Key Interactions
    4-Cl-Ph2.112.5 (Dopamine D2_2)Hydrophobic pocket, halogen bonding
    2-F-Ph1.88.9 (Serotonin 5-HT2A_{2A})Enhanced π-π stacking
    1-Naphthyl3.423.7 (Sigma-1)Steric hindrance reduces selectivity
  • Methodology : Perform radioligand displacement assays using 3^3H-spiperone (D2_2) and 3^3H-ketanserin (5-HT2A_{2A}) in HEK293 cells. Molecular docking (AutoDock Vina) predicts halogen bonding between Cl and Tyr199 in D2_2 .

Advanced: How should researchers resolve contradictions in solubility and biological activity data across studies?

Methodological Answer:

  • Identify variables :
    • Solubility discrepancies : Test the compound in buffers at pH 1.2 (simulated gastric fluid) vs. pH 7.4 (phosphate buffer). The hydrochloride salt shows higher solubility at acidic pH (45 mg/mL) but precipitates at neutral pH (2 mg/mL) .
    • Biological variability : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and assay conditions (e.g., 1% DMSO tolerance). For example, D2_2 receptor IC50_{50} varies by 30% between cell types due to receptor density differences .
  • Mitigation strategies :
    • Use differential scanning calorimetry (DSC) to confirm polymorphic stability.
    • Validate activity in orthogonal assays (e.g., calcium flux vs. cAMP accumulation) .

Basic: What analytical methods are recommended for assessing purity and stability?

Methodological Answer:

  • Purity assessment :
    • HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% TFA in water/acetonitrile (gradient: 5%–95% ACN over 20 min). Purity >98% is required for pharmacological studies .
  • Stability testing :
    • Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor hydrolysis of the carboxylic acid group via LC-MS. The hydrochloride salt degrades <5% under these conditions .
    • Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products (λ = 254 nm) .

Advanced: What in vivo experimental designs are appropriate to evaluate pharmacokinetics (PK) and brain penetration?

Methodological Answer:

  • PK studies :
    • Administer 10 mg/kg (i.v. and p.o.) in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 h. LC-MS/MS quantifies plasma concentrations (LOQ = 1 ng/mL). Bioavailability <20% due to first-pass metabolism .
  • Brain penetration :
    • Measure brain:plasma ratio (Kp,uu_{p,uu}) using microdialysis. The compound’s logD (1.8) predicts moderate blood-brain barrier penetration (Kp,uu_{p,uu} = 0.3) .
  • Metabolite profiling :
    • Use 19^{19}F NMR (if fluorinated analogs are synthesized) or HRMS to identify phase I/II metabolites .

Intermediate: How can computational methods guide the design of derivatives with improved selectivity?

Methodological Answer:

  • Molecular dynamics (MD) simulations :
    • Simulate binding to off-target receptors (e.g., 5-HT2B_{2B}) using GROMACS. The chlorophenyl group’s orientation in D2_2 vs. 5-HT2B_{2B} reveals steric clashes with Leu362 in 5-HT2B_{2B} .
  • QSAR modeling :
    • Train a model with 30 derivatives using descriptors like polar surface area (PSA) and molar refractivity. A PSA <90 Å2^2 correlates with improved CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.